molecular formula C16H14ClNO6S3 B2644019 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate CAS No. 331461-14-4

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate

Cat. No.: B2644019
CAS No.: 331461-14-4
M. Wt: 447.92
InChI Key: AFAPSQNNTIRIJC-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride and 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring and nitro group are key functional groups that contribute to its reactivity. The compound can interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
  • 4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-yl]-propyl}-piperidin-4-ol

Uniqueness

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dithiolan ring, methoxy group, nitro group, and chlorobenzenesulfonate moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S3/c1-23-14-9-10(16-25-6-7-26-16)8-13(18(19)20)15(14)24-27(21,22)12-4-2-11(17)3-5-12/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAPSQNNTIRIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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